Allyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Allyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, thiazolo, and pyrimidine rings, making it a unique and potentially significant molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The general approach would involve:
Formation of the Indole Ring: This could be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Thiazolo Ring: This might involve the cyclization of a thioamide with a halogenated compound.
Formation of the Pyrimidine Ring: This could be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Final Coupling: The final step would involve coupling these rings together under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Catalysis: Using catalysts to speed up reactions and increase yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Scalability: Ensuring that the synthetic route can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the methoxyphenyl group.
Reduction: Reduction reactions could occur at the carbonyl groups present in the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: It might serve as a catalyst or a ligand in various catalytic reactions.
Biology
Biological Activity: The compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: It could be investigated as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound might find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of such a complex compound would likely involve multiple pathways and molecular targets. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
DNA Interaction: The compound might intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin or tryptophan.
Thiazolo Derivatives: Compounds like thiazolyl blue or thiazole orange.
Pyrimidine Derivatives: Compounds like uracil or thymine.
Uniqueness
What sets Allyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate apart is its unique combination of these three heterocyclic rings, which could confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C33H26ClN3O5S |
---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-2-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H26ClN3O5S/c1-4-17-42-32(40)26-19(2)35-33-37(28(26)20-13-15-22(41-3)16-14-20)31(39)29(43-33)27-23-10-6-8-12-25(23)36(30(27)38)18-21-9-5-7-11-24(21)34/h4-16,28H,1,17-18H2,2-3H3/b29-27- |
InChI Key |
ABECDCVIXPMYPJ-OHYPFYFLSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)OC)C(=O)OCC=C |
Origin of Product |
United States |
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